4-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID is a complex organic compound characterized by the presence of a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID typically involves multiple steps. One common method includes the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with a suitable amine to form an intermediate, which is then further reacted with butanoic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazinone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)PHENYLACETIC ACID
- O-(3,4-DIHYDRO-4-OXO-1,2,3-BENZOTRIAZIN-3-YL)-N,N,N’,N’-TETRAMETHYLURONIUM TETRAFLUOROBORATE
Uniqueness
4-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BUTANOIC ACID is unique due to its specific structural features, such as the combination of the benzotriazinone moiety with a butanoic acid derivative. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C14H16N4O4 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C14H16N4O4/c1-9(13(21)15-8-4-7-12(19)20)18-14(22)10-5-2-3-6-11(10)16-17-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
DWTFQCHJNBDRFC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C(=O)NCCCC(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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